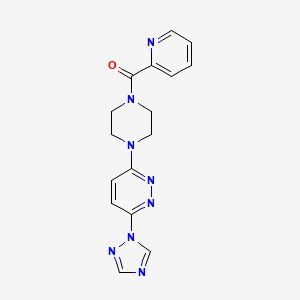

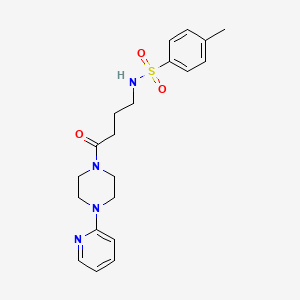

4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

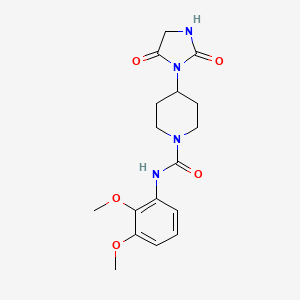

4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, commonly known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This compound has been extensively studied for its potential therapeutic use in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Wissenschaftliche Forschungsanwendungen

HIV-1 Infection Prevention

Research on methylbenzenesulfonamides, including compounds structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, highlights their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, suggesting their utility in drug development for combating HIV-1 (Cheng De-ju, 2015).

Antimicrobial Activity

A series of novel benzenesulfonamide derivatives, including those structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, have demonstrated significant antimicrobial activity. These compounds were screened against various microbial strains, showing potent antimicrobial properties that could be beneficial in the development of new antibiotics (N. Desai, Atul H. Makwana, R. Senta, 2016).

Anticancer Potential

Research into novel indenopyridine derivatives structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide has unveiled their anticancer activity. These compounds were tested against breast cancer cell lines, with some showing higher potency than standard drugs. This suggests their potential use in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Ghorab, M. Al-Said, 2012).

Enzyme Inhibition for Disease Management

Several studies have explored the enzyme inhibitory properties of sulfonamides, including compounds similar to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, focusing on their potential to manage diseases associated with enzyme dysregulation. These compounds exhibit antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, relevant for treating conditions like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020).

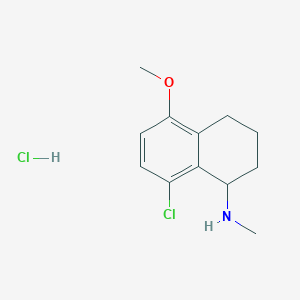

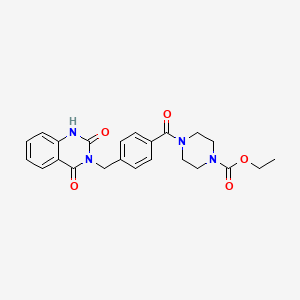

Molecular Structures and Drug Design

Structural studies on compounds related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide have provided insights into their molecular conformation, bonding, and interactions. These studies are crucial for understanding the biological activities of these compounds and guiding the design of new drugs with improved efficacy and safety profiles (W. Cunico, C. Gomes, W. Harrison, et al., 2009).

Wirkmechanismus

Target of Action

The primary target of the compound “4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide” is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a significant target in the treatment of diseases such as cancer .

Mode of Action

This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and migration .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration . The disruption of these pathways leads to the inhibition of cell growth and proliferation .

Pharmacokinetics

As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and be metabolized by the liver .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and migration, primarily in cancer cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, factors such as pH and temperature can impact the stability of the compound .

Eigenschaften

IUPAC Name |

4-methyl-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-17-7-9-18(10-8-17)28(26,27)22-12-4-6-20(25)24-15-13-23(14-16-24)19-5-2-3-11-21-19/h2-3,5,7-11,22H,4,6,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPVKTPNXOUJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)